Cbz-Pip-2C-Pip-C-Pip

PROTAC Targeted Protein Degradation Linker Design

Cbz-Pip-2C-Pip-C-Pip (CAS 3035215-25-6; molecular formula C₂₄H₃₉N₅O₂; molecular weight 429.6 g/mol) is a synthetic PROTAC (Proteolysis-Targeting Chimera) linker. It belongs to the piperidine-containing flexible linker class and is specifically utilized as a key structural component in the synthesis of PROTAC Cbl-b-IN-1, a bifunctional degrader targeting the E3 ubiquitin ligase Casitas B-lineage lymphoma-b (Cbl-b).

Molecular Formula C24H39N5O2
Molecular Weight 429.6 g/mol
Cat. No. B15541359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCbz-Pip-2C-Pip-C-Pip
Molecular FormulaC24H39N5O2
Molecular Weight429.6 g/mol
Structural Identifiers
InChIInChI=1S/C24H39N5O2/c30-24(31-21-23-4-2-1-3-5-23)29-18-16-27(17-19-29)15-14-26-10-6-22(7-11-26)20-28-12-8-25-9-13-28/h1-5,22,25H,6-21H2
InChIKeyRLCYLPGDAVTMAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Cbz-Pip-2C-Pip-C-Pip: A Piperidine-Based PROTAC Linker for Cbl-b-Targeted Protein Degradation


Cbz-Pip-2C-Pip-C-Pip (CAS 3035215-25-6; molecular formula C₂₄H₃₉N₅O₂; molecular weight 429.6 g/mol) is a synthetic PROTAC (Proteolysis-Targeting Chimera) linker [1]. It belongs to the piperidine-containing flexible linker class and is specifically utilized as a key structural component in the synthesis of PROTAC Cbl-b-IN-1, a bifunctional degrader targeting the E3 ubiquitin ligase Casitas B-lineage lymphoma-b (Cbl-b) . In PROTAC Cbl-b-IN-1, this linker covalently bridges the Cbl-b-targeting ligand (Cbl-b-IN-21) to the E3 ligase-recruiting moiety ((3S)-Lenalidomide-5-Br), thereby enabling the formation of a ternary complex essential for ubiquitin-proteasome system (UPS)-mediated protein degradation .

Why Cbz-Pip-2C-Pip-C-Pip Cannot Be Substituted with Common Alkyl or PEG Linkers in PROTAC Design


In PROTAC research, generic substitution of linkers is not feasible because linker composition, length, and rigidity directly control ternary complex geometry, cellular permeability, and ultimately degradation efficiency (DC₅₀) [1]. While alkyl chains and polyethylene glycol (PEG) linkers are prevalent flexible options, they present distinct limitations: alkyl chains reduce aqueous solubility and can induce aggregation, whereas PEG linkers, despite improving solubility, may exhibit immunogenicity and variable metabolic stability [2]. Cbz-Pip-2C-Pip-C-Pip incorporates conformationally restricted piperidine (Pip) rings interspersed within its backbone, offering a semi-rigid architecture that balances the entropic penalty of flexible chains with the need for precise spatial orientation of the E3 ligase and target protein . Simply substituting this linker with a PEG or pure alkyl chain of equivalent atom count would alter the exit vector angles and distance between binding moieties, likely abolishing the specific degradation profile observed with PROTAC Cbl-b-IN-1 . Therefore, procurement of the exact linker is mandatory for reproducing published degrader activity.

Quantitative Differentiation of Cbz-Pip-2C-Pip-C-Pip Relative to PROTAC Linker Comparators


Structural Rigidity vs. PEG Linkers: Reduced Rotatable Bond Count in Cbz-Pip-2C-Pip-C-Pip

Cbz-Pip-2C-Pip-C-Pip incorporates three piperidine (Pip) rings, providing semi-rigid cycloalkyl constraints absent in fully flexible PEG or linear alkyl linkers. In contrast, standard PEG linkers (e.g., PEG4, PEG8) consist entirely of freely rotatable ethylene glycol units [1]. This structural distinction reduces the number of rotatable bonds, which theoretically lowers the entropic penalty associated with ternary complex formation and can improve degradation cooperativity [2].

PROTAC Targeted Protein Degradation Linker Design Conformational Restriction

Linker Length Optimization: 18-Atom Spacer Falls Within the Optimal 12-20 Atom Range for PROTAC Activity

The linear distance spanned by the Cbz-Pip-2C-Pip-C-Pip linker is approximately 18 atoms (Pip-2C-Pip-C-Pip backbone), which lies within the empirically determined optimal linker length range of 12-20 atoms for achieving potent protein degradation [1]. This contrasts with shorter linkers (≤10 atoms) that often fail to induce degradation due to steric clashes preventing productive ternary complex formation, and longer linkers (>22 atoms) that may exhibit reduced potency due to excessive conformational freedom and the "hook effect" [2].

PROTAC Linker Length Ternary Complex DC₅₀

Piperidine Ring-Containing Linkers Demonstrate 2- to 5-Fold Improved Cell Permeability Relative to PEG Linkers

Piperidine-based linkers generally exhibit enhanced passive membrane permeability compared to PEG linkers of comparable length due to reduced hydrogen bond donor/acceptor count and lower topological polar surface area (tPSA) [1]. In comparative studies of PROTAC linker series, alkyl/piperidine linkers demonstrated 2- to 5-fold higher Caco-2 permeability (Papp values) than PEG linkers [2]. For Cbz-Pip-2C-Pip-C-Pip specifically, the three piperidine rings contribute to a tPSA of approximately 95 Ų (calculated), which is substantially lower than the ~140-160 Ų typical for PEG8-PEG12 linkers .

PROTAC Cell Permeability Piperidine PEG Caco-2

Functional Validation: Cbz-Pip-2C-Pip-C-Pip Enables PROTAC Cbl-b-IN-1 with Defined Composition

Cbz-Pip-2C-Pip-C-Pip is the specific linker component of PROTAC Cbl-b-IN-1 (compound 64), a degrader targeting the E3 ubiquitin ligase Cbl-b [1]. The complete PROTAC molecule comprises three discrete components: (1) Cbl-b-IN-21 (target protein ligand), (2) Cbz-Pip-2C-Pip-C-Pip (linker), and (3) (3S)-Lenalidomide-5-Br (E3 ligase ligand) . The conjugate of linker plus E3 ligand is designated (3S)-Lenalidomide-5-Pip-C-Pip-2C-Pip (HY-159618), confirming that the linker's piperidine scaffold is integral to the final degrader architecture .

Cbl-b PROTAC E3 Ligase Ubiquitination

Cbz-Pip-2C-Pip-C-Pip: Validated Applications in Targeted Protein Degradation Research


Synthesis of PROTAC Cbl-b-IN-1 for Cbl-b-Mediated Ubiquitination Studies

Cbz-Pip-2C-Pip-C-Pip is an essential building block for the synthesis of PROTAC Cbl-b-IN-1, a bifunctional degrader targeting the E3 ubiquitin ligase Cbl-b . This application scenario is directly validated by the structural definition of PROTAC Cbl-b-IN-1 (compound 64), wherein Cbz-Pip-2C-Pip-C-Pip serves as the covalent linker connecting the Cbl-b-targeting ligand Cbl-b-IN-21 to the E3 ligase-recruiting moiety (3S)-Lenalidomide-5-Br . Researchers studying Cbl-b function in immune regulation, T-cell anergy, or cancer immunotherapy require this specific linker to reproduce the published degrader compound and its associated biological effects [1].

Linker Structure-Activity Relationship (SAR) Studies in PROTAC Optimization

This linker provides a defined piperidine-containing scaffold for systematic SAR exploration. Its semi-rigid architecture, featuring three conformationally restricted piperidine rings, offers a baseline for investigating how incremental changes in linker rigidity versus flexibility affect ternary complex formation and degradation cooperativity . Compared to fully flexible PEG linkers, Cbz-Pip-2C-Pip-C-Pip serves as a reference compound for evaluating the contribution of cyclic amine constraints to PROTAC potency and selectivity, as supported by class-level evidence that piperidine-based linkers exhibit improved cell permeability relative to PEG comparators [2].

Development of PROTAC Libraries Targeting E3 Ligases Beyond Cereblon and VHL

Cbz-Pip-2C-Pip-C-Pip represents a linker compatible with non-canonical E3 ligase recruitment, specifically in the context of Cbl-b-targeted degradation. The majority of clinical-stage PROTACs utilize either cereblon (CRBN) or von Hippel-Lindau (VHL) E3 ligase ligands; the use of this linker in a Cbl-b-directed PROTAC demonstrates its suitability for expanding the E3 ligase toolbox . This scenario is supported by the functional validation that Cbz-Pip-2C-Pip-C-Pip enables the assembly of a complete PROTAC molecule (PROTAC Cbl-b-IN-1) capable of recruiting Cbl-b, a RING-type E3 ubiquitin ligase distinct from the commonly exploited CRBN and VHL systems [1].

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